molecular formula C18H22N4O4S B2989566 1-(2-Ethoxyphenyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea CAS No. 2034235-80-6

1-(2-Ethoxyphenyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea

Cat. No. B2989566
CAS RN: 2034235-80-6
M. Wt: 390.46
InChI Key: TYQJCUZMWITZSV-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea is a useful research compound. Its molecular formula is C18H22N4O4S and its molecular weight is 390.46. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Characterization

  • Thiazole and thiadiazole derivatives, similar to the one mentioned, have been synthesized and characterized, indicating a rich area of research in the development of novel compounds with potential applications in various fields. For instance, the synthesis of thiadiazole derivatives through reactions with dibenzoyl and ethane or ethyne showcases the versatility of these compounds in forming complex structures (Laaman, Meth–Cohn, & Rees, 2002).

Biological Activity

  • Certain derivatives of thiadiazole have shown biological activities, such as plant growth regulation, highlighting their potential in agricultural applications. This is demonstrated by the synthesis and biological activity assessment of N-{5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas (Xin-jian, Xian-sheng, & Sheng, 2006).
  • Other studies focus on the crystal structure and fungicidal activities of related compounds, such as N-(2,6-difluorobenzoyl)-N'-[5-(4-trifluoromethylphenyl)-1,3,4-thiadiazol-2-yl]urea, which showed efficacy against Rhizoctonia solani and Botrytis cinerea (Li-Qiao Shi, 2011).

Methodological Advances

  • Innovative synthesis methods, such as microwave-assisted synthesis, have been developed for thiadiazole aroylurea derivatives, showcasing the evolving techniques in chemical synthesis that could apply to the compound (Han et al., 2009).

Chemical Structure and Mechanism Studies

  • Studies on the reaction mechanisms and structural analyses of thiadiazole derivatives offer insights into their chemical behavior and potential utility in designing more complex molecules for specific applications. For example, the synthesis and structural characterization of 3,6-bis[1-(4-ethoxyphenyl)-5-methyl-1,2,3-triazol-4-yl]-s-triazolo[3,4-b]-1,3,4-thiadiazole provide foundational knowledge for further explorations (Dong & Wang, 2005).

properties

IUPAC Name

1-(2-ethoxyphenyl)-3-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S/c1-5-26-17-9-7-6-8-13(17)19-18(23)20-14-11-16-15(10-12(14)2)21(3)27(24,25)22(16)4/h6-11H,5H2,1-4H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQJCUZMWITZSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NC2=CC3=C(C=C2C)N(S(=O)(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Ethoxyphenyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea

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